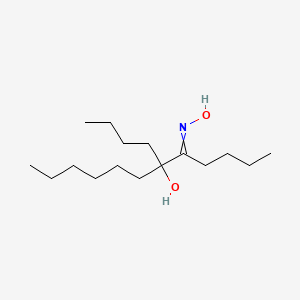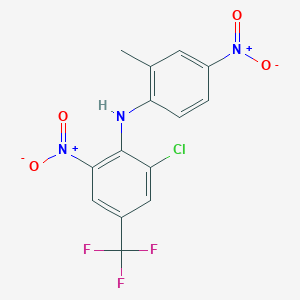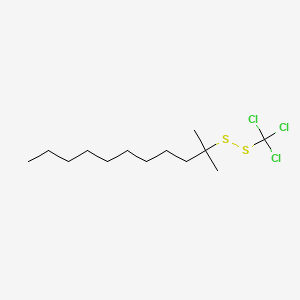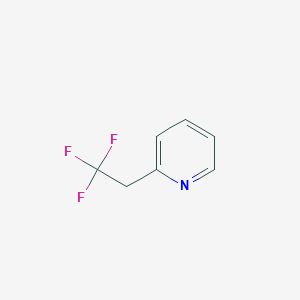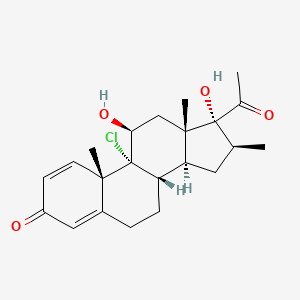
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of various skin conditions, including dermatitis and eczema . This compound is a derivative of prednisolone and is known for its high efficacy in reducing inflammation and suppressing immune responses.
Preparation Methods
The synthesis of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione involves several steps. One common method includes the hydrolysis of 16beta-methyl-9,11beta-epoxy-1,4-diene-pregna-17alpha,21-dihydroxy-3,20-dione-21-acetate in the presence of sodium hydroxide and methanol . The reaction is carried out under nitrogen protection at 0°C, followed by the addition of glacial acetic acid to adjust the pH . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide, methanol, glacial acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is a key intermediate in the synthesis of various corticosteroids, including dexamethasone and betamethasone . In medicine, it is used to treat inflammatory skin conditions and autoimmune diseases. In chemistry, it serves as a valuable compound for studying steroid synthesis and modification. Its applications in industry include the production of pharmaceutical formulations and topical creams.
Mechanism of Action
The mechanism of action of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of glucocorticoid response elements in the DNA, resulting in the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory genes . The compound also inhibits the release of inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation and immune responses.
Comparison with Similar Compounds
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is similar to other corticosteroids such as:
Betamethasone: An isomer with similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid used in various inflammatory conditions.
Clobetasol: A related compound with high potency for topical use.
Mometasone: Known for its use in treating skin and respiratory conditions.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance between potency and safety, making it suitable for various therapeutic applications.
Properties
CAS No. |
57780-87-7 |
|---|---|
Molecular Formula |
C22H29ClO4 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
PPHLHSSXDSBOAQ-DTAAKRQUSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


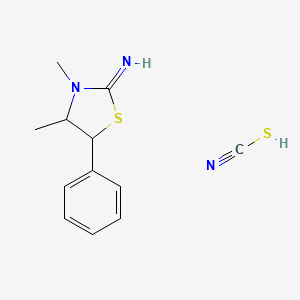
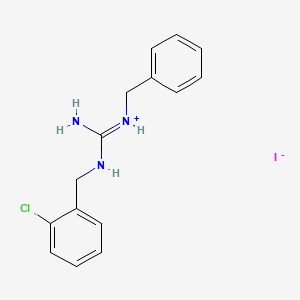
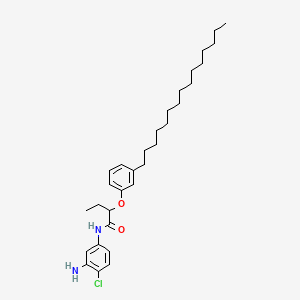
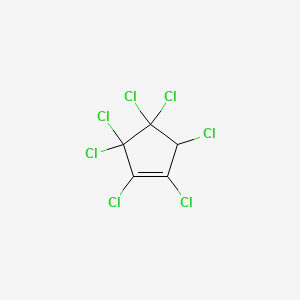
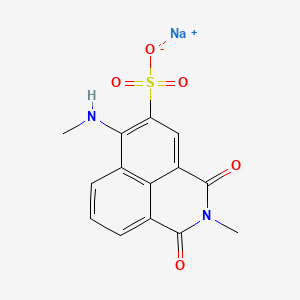
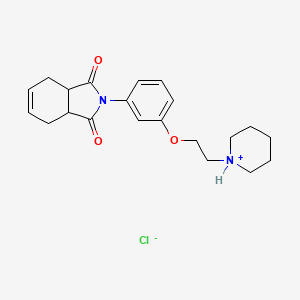
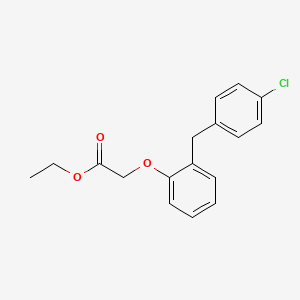
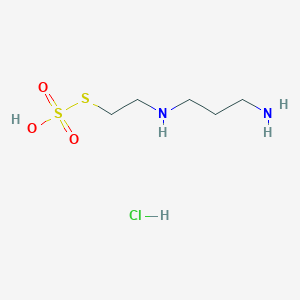
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
